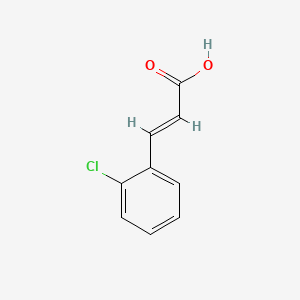

2-Chlorocinnamic acid

Descripción general

Descripción

El ácido 2-clorocinamico es un compuesto orgánico con la fórmula molecular C₉H₇ClO₂. Es un derivado del ácido cinámico, donde un átomo de cloro se sustituye en la posición orto del anillo de benceno. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la síntesis orgánica y los productos farmacéuticos .

Mecanismo De Acción

El mecanismo de acción del ácido 2-clorocinamico implica su interacción con objetivos moleculares específicos y vías. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas o receptores, dependiendo de sus modificaciones estructurales. Las vías y los objetivos exactos pueden variar según la aplicación específica y el derivado que se esté estudiando .

Análisis Bioquímico

Biochemical Properties

2-Chlorocinnamic acid plays a significant role in various biochemical reactions. It has been shown to interact with enzymes involved in the hydroxylation of cinnamic acid derivatives, thereby inhibiting their activity . This inhibition is linked to the suppression of cellulose acetate synthesis in cell lines. Additionally, this compound affects chloride ion and water molecule interactions, which can influence various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It inhibits the activity of enzymes responsible for the hydroxylation of cinnamic acid derivatives, leading to reduced cellulose acetate synthesis . This compound also impacts cell signaling pathways and gene expression by modulating the availability of chloride ions and water molecules. These interactions can alter cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active sites of enzymes involved in the hydroxylation of cinnamic acid derivatives, preventing their normal function . This binding interaction leads to a decrease in enzyme activity, which in turn affects the synthesis of cellulose acetate and other related biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 5.3 to 5.9 hours when exposed to hydroxyl radicals . This degradation rate can impact its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can lead to toxic effects, including enzyme inhibition and disruption of cellular processes . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the hydroxylation of cinnamic acid derivatives, affecting the overall metabolic flux . The compound’s involvement in these pathways can influence the levels of various metabolites and alter the biochemical equilibrium within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as its log Kow value of 2.72 .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Métodos De Preparación

El ácido 2-clorocinamico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la condensación de 2-clorobenzaldehído con ácido malónico en presencia de piridina y piperidina, seguido de descarboxilación . Otro método involucra la reacción de 2-clorobenzaldehído con anhídrido acético y acetato de sodio . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares de síntesis orgánica.

Análisis De Reacciones Químicas

El ácido 2-clorocinamico sufre varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar ácido 2-clorobenzoico usando agentes oxidantes como permanganato de potasio.

Reducción: La reducción del ácido 2-clorocinamico puede producir ácido 2-clorofenilpropiónico.

Sustitución: El átomo de cloro se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores como hidruro de litio y aluminio, y nucleófilos como las aminas. Los productos principales formados dependen de las condiciones específicas de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

El ácido 2-clorocinamico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de varios derivados y moléculas complejas.

Biología: Sirve como precursor en la síntesis de compuestos biológicamente activos.

Medicina: La investigación ha explorado su potencial como intermedio en la síntesis de agentes farmacéuticos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Comparación Con Compuestos Similares

El ácido 2-clorocinamico se puede comparar con otros derivados del ácido cinámico, como:

Ácido cinámico: El compuesto padre sin la sustitución de cloro.

Ácido 3-clorocinamico: Un derivado con el átomo de cloro en la posición meta.

Ácido 4-clorocinamico: Un derivado con el átomo de cloro en la posición para.

La singularidad del ácido 2-clorocinamico radica en su patrón de sustitución específico, que puede influir en su reactividad y aplicaciones en diferentes campos .

Actividad Biológica

2-Chlorocinnamic acid, a derivative of cinnamic acid, exhibits a range of biological activities that have been explored in various studies. This compound, with the molecular formula and CAS number 3752-25-8, is recognized for its potential therapeutic applications due to its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 182.6 g/mol |

| Melting Point | 208-210 °C |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and acetone |

| pKa | 4.23 |

- Inhibition of Hydroxylation : this compound inhibits the hydroxylation of phenylpropanoids, which is significant for the synthesis of cellulose acetate. This inhibition occurs through its interaction with specific enzymes involved in the hydroxylation process .

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, an enzyme crucial for melanin production in humans. This property suggests its potential use in cosmetic applications aimed at skin lightening .

- Urease Inhibition : It has been reported that this compound exhibits potent urease inhibitory activity, with an IC50 value of 0.66 µM, indicating its potential role in treating urease-related disorders .

- Antioxidant Activity : Like other cinnamic acid derivatives, this compound possesses antioxidant properties, which may contribute to its anticancer and antidiabetic effects .

Anticancer Properties

Research has indicated that various cinnamic acid derivatives exhibit anticancer activities. A study focusing on this compound revealed that it could induce apoptosis in cancer cell lines through oxidative stress mechanisms . The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer therapy.

Photodimerization

A study conducted on the photodimerization of trans-2-chlorocinnamic acid demonstrated a conversion rate exceeding 99% to cyclobutane derivatives under UV light exposure. This reaction highlights the compound's versatility and potential applications in organic synthesis and material science .

Summary of Biological Activities

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTHHNKJBVBO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035497 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-58-2, 3752-25-8, 4513-41-1 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-o-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-chlorocinnamic acid in medicine?

A: Research suggests that silver(I) complexes incorporating this compound as a ligand demonstrate significant potential as urease inhibitors. [] Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancer, and urinary tract infections. The silver(I) trans-cinnamate complex, specifically [Ag(2-cca)(H2O)]2 (where 2-ccaH represents this compound), exhibited potent inhibitory activity against urease. [] This finding highlights the potential of this compound-based compounds in developing novel therapeutic strategies for urease-related disorders.

Q2: How do substituents on the cinnamic acid structure influence its reactivity with Samarium Diiodide (SmI2)?

A: Studies have investigated the reduction of various cinnamic acid derivatives by SmI2, a powerful single-electron reducing agent. [] The research found that the rate of reduction is influenced by the nature and position of substituents on the cinnamic acid ring. For instance, electron-donating groups like methoxy (-OCH3) generally enhance the reduction rate, while electron-withdrawing groups like chlorine (-Cl) tend to decrease it. [] This difference in reactivity arises from the substituents' ability to modulate the electron density within the cinnamic acid molecule, thereby influencing its susceptibility to reduction by SmI2.

Q3: Are there any known biocatalytic transformations involving this compound?

A: Yes, the pink yeast Rhodotorula rubra Y-1529 exhibits catalytic activity towards this compound, facilitating an ortho-dehalogenation reaction. [] This biotransformation highlights the potential of employing microorganisms like Rhodotorula rubra Y-1529 for the selective modification of chlorinated aromatic compounds, offering a potentially greener alternative to traditional chemical synthesis routes.

Q4: Beyond urease inhibition, are there other potential applications for this compound derivatives?

A: Phenylalanine ammonia lyases (PALs) are enzymes known to catalyze the hydroamination of cinnamic acid derivatives. While this compound is a known substrate for some PALs, research is ongoing to expand the substrate scope of these enzymes to include non-carboxylic acid substrates. [] This expanded activity could potentially open new avenues for using PALs in the synthesis of valuable chiral amines, valuable building blocks for pharmaceuticals and other fine chemicals.

Q5: Are there alternative synthetic approaches to traditional methods for reactions involving this compound?

A: Research has explored microwave-assisted methods for Knoevenagel condensation reactions using trans-2-chlorocinnamic acid. [] Microwave irradiation can accelerate reaction rates and potentially offer advantages in terms of reaction yield and purity compared to conventional heating methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.